

Experimental & Research Use Protocols

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Compound Focus: TMI-1

Cat. No.: S545482

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For laboratory research, **TMI-1** is typically prepared as a stock solution in DMSO and can be administered *in vitro* to cells or *in vivo* to animal models.

In Vitro Assay Protocols

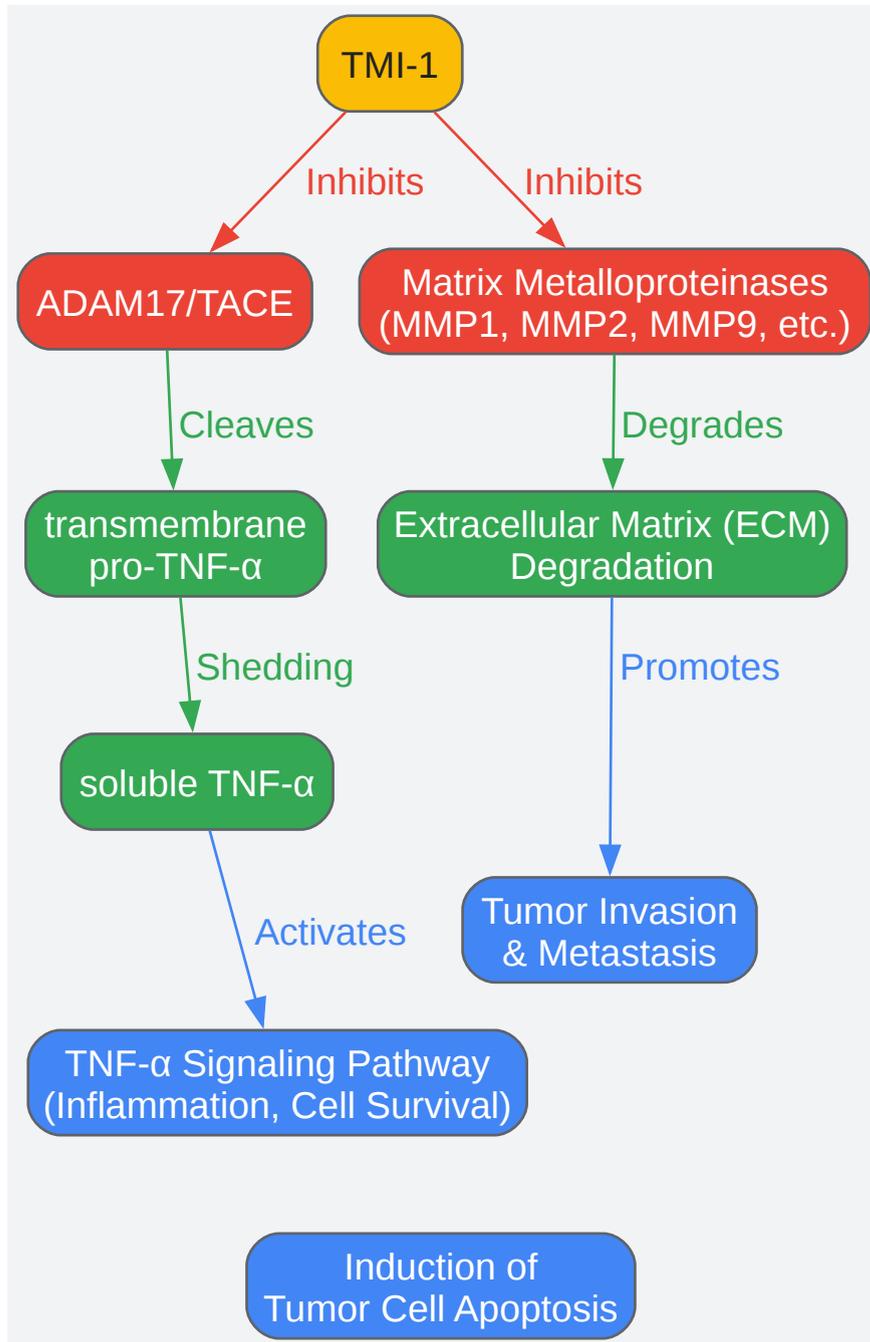
- **TNF- α Secretion Inhibition:** Treat cells (e.g., Raw 264.7 or THP-1 human monocytes) with **TMI-1** (typically at IC_{50} concentrations of 40-200 nM) for a pre-incubation period (e.g., 1-2 hours), followed by stimulation with bacterial Lipopolysaccharide (LPS) to induce TNF- α production. The level of TNF- α in the cell culture supernatant is then quantified using an ELISA kit to determine the inhibitory effect of **TMI-1** [1].
- **Cytotoxicity and Apoptosis Induction:** To assess anti-tumor activity, treat cancer cell lines (e.g., triple-negative or ERBB2-overexpressing breast cancer cells) with **TMI-1** at concentrations in the micromolar range (e.g., 1-10 μ M). Cell viability can be measured using assays like MTT or CellTiter-Glo. Apoptosis induction is specifically measured by assessing the activation of caspase-3/7 using a luminescent or fluorescent caspase activity assay [1] [2].

In Vivo Administration Protocols

- **Formulation:** For oral administration (gavage), **TMI-1** can be suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution [2].
- **Dosing:** In a mouse model of breast cancer, a dose of **100 mg/kg** was administered orally and shown to induce tumor apoptosis and reduce tumor growth [1] [2]. For inhibiting LPS-induced TNF- α production in mice, an effective dose (ED_{50}) is reported to be **5 mg/kg** [1].

Mechanism of Action and Signaling Pathway

TMI-1 exerts its effects by dually inhibiting the disintegrin and metalloproteinase ADAM17 and various MMPs. The following diagram illustrates the core signaling pathway affected by **TMI-1**, leading to its observed biological outcomes.



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The diagram shows the core mechanism: by inhibiting ADAM17, **TMI-1** blocks the cleavage and release of soluble TNF- α , a key driver of inflammation [1] [2]. Simultaneously, its broad inhibition of MMPs hinders extracellular matrix degradation, a process tumors use to invade and metastasize [1]. The combined effect of reducing pro-survival inflammatory signals and limiting invasion pathways can lead to the induction of apoptosis (programmed cell death) in tumor cells [1] [2].

Chemical & Physical Properties

The table below lists the fundamental chemical and handling information for **TMI-1** necessary for experimental work.

Property	Description
CAS Number	287403-39-8 [1] [2] [3]
Molecular Formula	$C_{17}H_{22}N_2O_5S_2$ [1] [2] [3]
Molecular Weight	398.50 g/mol [2]
Appearance	White to off-white solid powder [2]
Solubility	≥ 35 mg/mL in DMSO [1] [2]
Storage	Powder: $-20^{\circ}C$ for 3 years; in solvent: $-80^{\circ}C$ for 6 months [2] [3]

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References

1. - TMI | TargetMol 1 [targetmol.com]
2. - TMI | inhibitor of ADAM17 (TACE) and MMP | InvivoChem 1 [invivochem.com]

3. | CAS 287403-39-8 | AbMole BioScience | TMI Price 1 TMI 1 [abmole.com]

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